(S)-PFI-2 hydrochloride

Descripción

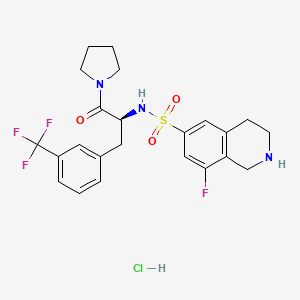

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

8-fluoro-N-[(2S)-1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F4N3O3S.ClH/c24-20-13-18(12-16-6-7-28-14-19(16)20)34(32,33)29-21(22(31)30-8-1-2-9-30)11-15-4-3-5-17(10-15)23(25,26)27;/h3-5,10,12-13,21,28-29H,1-2,6-9,11,14H2;1H/t21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADKZNVAJGEFLC-BOXHHOBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)[C@H](CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClF4N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627607-88-8 | |

| Record name | 6-Isoquinolinesulfonamide, 8-fluoro-1,2,3,4-tetrahydro-N-[(1S)-2-oxo-2-(1-pyrrolidinyl)-1-[[3-(trifluoromethyl)phenyl]methyl]ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1627607-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(S)-PFI-2 Hydrochloride: A Technical Guide to its Mechanism of Action as a Negative Control for SETD7 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-PFI-2 hydrochloride is the stereoisomer and designated negative control for (R)-PFI-2, a potent and selective inhibitor of the lysine methyltransferase SETD7. While (S)-PFI-2 itself exhibits significantly lower inhibitory activity against SETD7, its use is critical for validating the on-target effects of its active enantiomer in chemical biology and drug discovery research. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its relationship to (R)-PFI-2 and the broader context of SETD7 inhibition. It includes a summary of its biochemical activity, details of relevant experimental protocols, and visualizations of the associated signaling pathways.

Introduction

SET domain-containing lysine methyltransferase 7 (SETD7), also known as SET9 or KMT7, is a protein lysine methyltransferase that monomethylates histone H3 at lysine 4 (H3K4me1), a mark associated with active transcription. Beyond histones, SETD7 methylates a wide array of non-histone proteins, thereby regulating diverse cellular processes including gene transcription, cell cycle control, DNA repair, and signal transduction. Given its involvement in various pathologies, including cancer, SETD7 has emerged as a promising therapeutic target.

The development of potent and selective chemical probes is essential for elucidating the biological functions of enzymes like SETD7. (R)-PFI-2 is a first-in-class, potent, and cell-active inhibitor of SETD7.[1][2] To rigorously demonstrate that the cellular effects of (R)-PFI-2 are due to its specific inhibition of SETD7, it is crucial to use a closely related but inactive control compound. This compound serves this purpose, being the enantiomer of (R)-PFI-2 with substantially reduced activity.[3][4][5]

Mechanism of Action

The primary "mechanism of action" of this compound is its inaction as a potent SETD7 inhibitor, which contrasts sharply with its (R)-enantiomer. (R)-PFI-2 acts as a substrate-competitive inhibitor, occupying the peptide substrate binding groove of SETD7.[1][2] Its binding is also dependent on the presence of the cofactor S-adenosylmethionine (SAM).[1]

(S)-PFI-2, due to its different stereochemistry, does not fit as effectively into the active site of SETD7, resulting in a significantly higher concentration required to achieve inhibition. This stereochemical difference is the basis for its use as a negative control.

The active enantiomer, (R)-PFI-2, has been shown to modulate the Hippo signaling pathway by affecting the localization of the transcriptional coactivator Yes-associated protein (YAP).[6] In confluent cells, SETD7 activity contributes to the cytoplasmic localization of YAP. Inhibition of SETD7 by (R)-PFI-2 leads to the translocation of YAP into the nucleus, where it can activate the transcription of its target genes. (S)-PFI-2, being a weak inhibitor, does not induce this effect at comparable concentrations.

Quantitative Data

The inhibitory activity of this compound against SETD7 has been quantified and compared to its active (R)-enantiomer. This data is crucial for designing experiments where (S)-PFI-2 is used as a negative control.

| Compound | Target | Assay Type | IC50 | Ki (app) | Fold Difference vs. (S)-PFI-2 | Reference |

| This compound | SETD7 | Enzymatic | 1.0 µM | N/A | - | [3][4][7] |

| (R)-PFI-2 | SETD7 | Enzymatic | 2.0 nM | 0.33 nM | ~500x | [1][4][7][8] |

Experimental Protocols

Detailed experimental protocols are essential for the correct application of this compound as a negative control. Below are methodologies for key experiments.

SETD7 Enzymatic Assay (Radiometric)

This assay measures the transfer of a tritiated methyl group from [³H]-SAM to a histone H3 peptide substrate by SETD7.

Materials:

-

Recombinant human SETD7 enzyme

-

Histone H3 (1-21) peptide substrate

-

[³H]-S-adenosylmethionine ([³H]-SAM)

-

This compound and (R)-PFI-2

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

Scintillation cocktail

-

Filter paper and scintillation counter

Procedure:

-

Prepare serial dilutions of this compound and (R)-PFI-2 in DMSO.

-

In a reaction plate, add the assay buffer, SETD7 enzyme, and the inhibitor dilutions.

-

Initiate the reaction by adding the histone H3 peptide substrate and [³H]-SAM.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto filter paper and washing away unincorporated [³H]-SAM.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 values.

Cellular YAP Localization Assay (Immunofluorescence)

This assay visualizes the subcellular localization of YAP in response to treatment with this compound or (R)-PFI-2.

Materials:

-

Cells cultured on coverslips (e.g., MCF7)

-

This compound and (R)-PFI-2

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Bovine serum albumin (BSA) for blocking

-

Primary antibody against YAP

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and grow to the desired confluency.

-

Treat the cells with various concentrations of this compound, (R)-PFI-2, or vehicle (DMSO) for a specified time.

-

Fix the cells with 4% PFA.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific antibody binding with 1% BSA.

-

Incubate with the primary anti-YAP antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of YAP.

Visualizations

Signaling Pathway of SETD7 and YAP

Caption: The role of SETD7 in regulating YAP localization.

Experimental Workflow for Evaluating this compound

Caption: Workflow for validating (S)-PFI-2 as a negative control.

Conclusion

This compound is an indispensable tool for researchers studying the biological roles of SETD7. Its lack of significant inhibitory activity, in stark contrast to its potent enantiomer (R)-PFI-2, allows for the rigorous validation of on-target effects in both biochemical and cellular contexts. By understanding its mechanism of "inaction" and employing it appropriately in well-controlled experiments, scientists can confidently attribute the observed biological phenomena to the specific inhibition of SETD7 by its active counterpart. This technical guide provides the foundational knowledge and experimental framework necessary for the effective use of this compound in advancing our understanding of SETD7 biology and its potential as a therapeutic target.

References

- 1. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. [PDF] (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells | Semantic Scholar [semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.cn [glpbio.cn]

- 6. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

(S)-PFI-2 Hydrochloride: A Technical Guide to its Interaction with SETD7

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-PFI-2 hydrochloride is a chemical probe and the inactive enantiomer of (R)-PFI-2, a potent and selective inhibitor of the protein lysine methyltransferase SETD7. Due to its significantly lower inhibitory activity, (S)-PFI-2 serves as an essential negative control in studies investigating the biological roles of SETD7, ensuring that observed effects are due to the specific inhibition of SETD7's methyltransferase activity and not off-target or non-specific compound effects. This technical guide provides a comprehensive overview of the target protein, binding affinity, and the molecular and cellular mechanisms of action of this compound and its active counterpart.

Target Protein: SETD7

The primary protein target of this compound is SET domain containing lysine methyltransferase 7 (SETD7) , also known as SET7/9, KMT7, or KIAA1717. SETD7 is a 'writer' enzyme that catalyzes the monomethylation of lysine residues on both histone and non-histone protein substrates.[1][2][3][4] Initially identified for its role in methylating histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription, SETD7 is now known to have a broad range of non-histone targets, implicating it in a multitude of cellular processes.[3][4]

Key functions of SETD7 include regulation of:

-

Gene Expression: Through methylation of histones and transcription factors.

-

Cell Cycle Control: By methylating proteins such as p53 and E2F1.[2]

-

DNA Damage Response: Interacting with key proteins in DNA repair pathways.

-

Signaling Pathways: Modulating critical pathways like the Hippo signaling pathway.

Binding Affinity and Mechanism of Action

This compound exhibits a significantly lower binding affinity for SETD7 compared to its active (R)-enantiomer. This stereospecificity in binding is a key feature of this chemical probe pair.

Quantitative Binding Data

| Compound | Target Protein | IC50 | Ki(app) | Notes |

| This compound | Human SETD7 | 1.0 µM | Not Reported | Inactive enantiomer, used as a negative control. |

| (R)-PFI-2 | Human SETD7 | 2.0 nM | 0.33 nM | Potent and selective inhibitor. |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki(app) (Apparent inhibition constant) is a measure of the binding affinity of an inhibitor to an enzyme.

The substantial difference in potency, with (R)-PFI-2 being approximately 500-fold more active than (S)-PFI-2, underscores the specific molecular interactions required for potent inhibition of SETD7.[5]

Mechanism of Inhibition

(R)-PFI-2 acts as a cofactor-dependent and substrate-competitive inhibitor of SETD7. This means:

-

Cofactor-Dependent: The inhibitor binds to the SETD7 enzyme only when the cofactor, S-adenosylmethionine (SAM), is also bound.[5]

-

Substrate-Competitive: The inhibitor occupies the binding site of the substrate peptide, specifically the lysine-binding channel, thereby preventing the substrate from accessing the catalytic site.

Structural studies have revealed that (R)-PFI-2 binds within the substrate peptide-binding groove of SETD7. The reduced activity of (S)-PFI-2 is attributed to its inability to form the complete set of optimal interactions within the binding pocket that are achieved by the (R)-enantiomer.[6]

Experimental Protocols

In Vitro Binding Affinity Assay: Scintillation Proximity Assay (SPA)

This assay is used to determine the IC50 values of inhibitors against SETD7.

Principle: The assay measures the transfer of a tritium-labeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a biotinylated histone H3 peptide substrate by SETD7. The biotinylated peptide is captured by streptavidin-coated SPA beads. When the tritiated methyl group is incorporated into the peptide, it is brought into close proximity to the scintillant in the beads, generating a light signal that is detected. Inhibitors of SETD7 will reduce the incorporation of the radiolabel and thus decrease the signal.

Detailed Protocol:

-

Reagents and Buffers:

-

Recombinant human SETD7 (e.g., residues 1-366).

-

Biotinylated histone H3 peptide substrate (e.g., residues 1-25).

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).

-

Unlabeled S-adenosylmethionine (SAM).

-

This compound and (R)-PFI-2 dissolved in DMSO.

-

Assay Buffer: e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT.

-

Stop Solution: e.g., Guanidine hydrochloride.

-

Streptavidin-coated SPA beads.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing assay buffer, SETD7 enzyme (e.g., 2 nM final concentration), and the histone H3 peptide substrate (e.g., 2 µM final concentration).

-

Add varying concentrations of (S)-PFI-2 or (R)-PFI-2 to the wells of a microplate. Include a control with DMSO only (no inhibitor).

-

Initiate the enzymatic reaction by adding a mixture of SAM (e.g., 2 µM final concentration) and ³H-SAM.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding the stop solution.

-

Add a suspension of streptavidin-coated SPA beads to each well.

-

Incubate to allow the biotinylated peptide to bind to the beads.

-

Measure the scintillation signal using a microplate scintillation counter.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each inhibitor concentration relative to the DMSO control.

-

The IC50 value is determined by fitting the dose-response curve using a suitable nonlinear regression model.

-

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm that a compound binds to its target protein within a cellular environment.

Principle: The binding of a ligand (inhibitor) to its target protein generally increases the thermal stability of the protein. In CETSA, cells are treated with the compound of interest and then heated to a temperature that causes partial denaturation and aggregation of the unbound target protein. The amount of soluble target protein remaining after heating is quantified, typically by Western blotting. An increase in the amount of soluble protein in the presence of the compound indicates target engagement.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture cells (e.g., MCF7) to a suitable confluency.

-

Treat the cells with (S)-PFI-2 or (R)-PFI-2 at various concentrations, or with a vehicle control (DMSO), for a specific duration.

-

-

Heating and Lysis:

-

Harvest the cells and resuspend them in a buffered saline solution.

-

Heat the cell suspensions at a specific temperature (determined through a preliminary temperature-gradient experiment) for a short period (e.g., 3-5 minutes).

-

Lyse the cells by freeze-thaw cycles or by using a lysis buffer containing protease inhibitors.

-

-

Protein Quantification and Analysis:

-

Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.

-

Quantify the total protein concentration in the soluble lysates.

-

Analyze the amount of soluble SETD7 in each sample by Western blotting using a specific anti-SETD7 antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

A higher amount of soluble SETD7 in the compound-treated samples compared to the vehicle control indicates ligand-induced thermal stabilization and thus target engagement.

-

Cellular Functional Assay: Immunofluorescence for YAP Localization

This assay is used to investigate the effect of SETD7 inhibition on the Hippo signaling pathway by observing the subcellular localization of the transcriptional co-activator Yes-associated protein (YAP).

Principle: In the Hippo pathway, phosphorylation of YAP leads to its retention in the cytoplasm. Inhibition of SETD7 has been shown to promote the nuclear localization of YAP. Immunofluorescence uses antibodies to visualize the location of YAP within the cell.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Grow cells (e.g., MCF7) on glass coverslips.

-

Treat the cells with (S)-PFI-2, (R)-PFI-2, or a vehicle control for a specified time.

-

-

Fixation and Permeabilization:

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15-20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes to allow antibodies to access intracellular proteins.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 5% bovine serum albumin) for 1 hour.

-

Incubate the cells with a primary antibody specific for YAP overnight at 4°C.

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with a fluorescently-labeled secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature, protected from light.

-

(Optional) Counterstain the nuclei with a DNA dye such as DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Capture images and analyze the subcellular localization of YAP (cytoplasmic vs. nuclear).

-

Signaling Pathway and Experimental Workflow Visualization

SETD7 and the Hippo Signaling Pathway

The following diagram illustrates the role of SETD7 in the Hippo signaling pathway and the effect of its inhibition by (R)-PFI-2.

Caption: SETD7-mediated methylation of YAP promotes its cytoplasmic retention.

Experimental Workflow for (S)-PFI-2 Characterization

The following diagram outlines the logical flow of experiments to characterize (S)-PFI-2 as a negative control for the SETD7 inhibitor (R)-PFI-2.

Caption: Workflow for characterizing (S)-PFI-2 as a negative control.

Conclusion

This compound is an indispensable tool for rigorous scientific inquiry into the biological functions of SETD7. Its lack of significant inhibitory activity, in stark contrast to its potent enantiomer (R)-PFI-2, allows researchers to dissect the specific consequences of SETD7 methyltransferase inhibition from other potential compound-related effects. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this chemical probe pair in advancing our understanding of the diverse roles of SETD7 in health and disease.

References

- 1. The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SETD7 Dual Role in Disease and Opportunities for Therapeutic Intervention: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biological processes and signal transduction pathways regulated by the protein methyltransferase SETD7 and their significance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of SETD7: From Epigenetic Regulation to Therapeutic Target

An In-depth Technical Guide on the Biological Function of SETD7 and the Implications of its Inhibition by (S)-PFI-2

Abstract

SET domain-containing lysine methyltransferase 7 (SETD7) is a crucial enzyme that catalyzes the monomethylation of lysine residues on both histone and non-histone proteins, playing a versatile and context-dependent role in a vast array of physiological and pathological processes.[1][2] Initially characterized for its role in histone H3 lysine 4 (H3K4) methylation associated with transcriptional activation, its functional repertoire has expanded to include the regulation of numerous non-histone substrates, thereby influencing protein stability, activity, and protein-protein interactions.[3][4] SETD7 is implicated in the regulation of critical signaling pathways such as NF-κB, STAT3, Hippo, and Wnt/β-catenin, and governs fundamental cellular processes including cell cycle progression, differentiation, DNA damage response, and oxidative stress.[1][5][6] Its dysregulation is linked to various diseases, including cancer, where it can act as either a tumor promoter or suppressor depending on the cellular context.[4] The development of potent and selective inhibitors, such as the enantiomer (R)-PFI-2, has provided powerful tools to dissect the complex biology of SETD7 and explore its therapeutic potential. This guide provides a comprehensive overview of the biological functions of SETD7, the quantitative aspects of its inhibition, detailed experimental protocols for its study, and the signaling pathways it modulates.

Biological Functions of SETD7

SETD7 is a multifaceted enzyme whose regulatory scope extends from chromatin architecture to the direct modulation of key cellular proteins.[1]

Histone Methylation

The canonical function of SETD7 is the monomethylation of histone H3 at lysine 4 (H3K4me1).[1][4][6] This epigenetic mark is predominantly found at the enhancer regions and transcription start sites of actively transcribed genes.[1] By catalyzing H3K4me1, SETD7 contributes to a more open chromatin structure, which facilitates the recruitment of transcriptional machinery and regulatory proteins, thereby promoting gene expression.[1]

Non-Histone Protein Methylation

A significant aspect of SETD7's function lies in its ability to methylate a diverse array of non-histone proteins.[1][3][7] This post-translational modification can alter the substrate's stability, subcellular localization, activity, and interactions with other proteins.[8][9] SETD7 recognizes a loose consensus sequence, typically [K/R]-[S/T]-K (with the target lysine underlined), in its substrates.[6][10] The functional outcomes of SETD7-mediated methylation are highly dependent on the specific substrate and cellular context.[1] For instance, methylation of the tumor suppressor p53 by SETD7 enhances its stability and transcriptional activity, while methylation of the transcription factor E2F1 can lead to its destabilization and degradation.[1][11]

Table 1: Key Non-Histone Substrates of SETD7 and Functional Outcomes of Methylation

| Substrate Protein | Methylation Site | Functional Consequence of Methylation | References |

| p53 | K372 | Stabilization and activation of p53, promoting cell cycle arrest and apoptosis. | [4][11] |

| E2F1 | K185 | Destabilization via ubiquitination and proteasomal degradation, inhibiting its transcriptional activity. | [1][3] |

| DNMT1 | K142 | Destabilization and degradation, leading to reduced DNA methylation. | [3][5] |

| YAP | K494 | Promotes cytoplasmic retention, thus inhibiting its transcriptional co-activator function in the Hippo pathway. | [1][12][13] |

| β-catenin | K180 | Destabilization, leading to inhibition of the Wnt/β-catenin signaling pathway. | [3][5][6] |

| STAT3 | K140 | Inhibition of STAT3 dimerization and transcriptional activity. | [1][5] |

| ERα | K266 | Stabilization and enhanced transcriptional activity. | [11] |

| Rb | K810, K873 | Enhances interaction with HP1, promoting transcriptional repression and cell cycle arrest. | [5][12] |

| SOX2 | K119 | Destabilization, promoting differentiation. | [1][3] |

| HIF-1α | K532 | Stabilization, promoting response to hypoxia. Some studies suggest inhibition of transcriptional activity. | [1][5] |

| NF-κB (p65) | K314, K315 | Enhanced transcriptional activity. | [1][4] |

| GLI3 | K436, K595 | Stabilization, leading to activation of the Sonic Hedgehog pathway. | [12] |

| SMAD7 | K70 | Decreased protein stability via ubiquitination. | [12] |

SETD7 in Cellular Signaling Pathways

SETD7 acts as a critical regulatory node in several major signaling pathways, integrating various cellular signals to control gene expression and cell fate.

Hippo Signaling Pathway

SETD7 plays a key role in the Hippo pathway, which controls organ size by regulating cell proliferation and apoptosis.[13] SETD7 methylates the transcriptional co-activator Yes-associated protein (YAP) at lysine 494.[12] This methylation is crucial for the cytoplasmic retention of YAP, thereby preventing its translocation to the nucleus and subsequent activation of pro-proliferative genes.[12][13] Inhibition of SETD7 activity leads to increased nuclear YAP levels.[14]

Wnt/β-catenin Signaling Pathway

In the Wnt/β-catenin pathway, SETD7 acts as a negative regulator.[5] It methylates β-catenin at lysine 180, which reduces its stability and promotes its degradation.[6] This prevents the transcription of downstream Wnt target genes like c-myc and Cyclin D1, thereby curbing cell proliferation.[6] In certain contexts, SETD7-dependent methylation of YAP facilitates the Wnt-induced nuclear accumulation of β-catenin, highlighting a complex crosstalk between the Hippo and Wnt pathways.[12]

Inhibition by (S)-PFI-2 and its Enantiomer

The development of chemical probes has been instrumental in elucidating SETD7's functions. (R)-PFI-2 is a first-in-class, potent, and highly selective inhibitor of SETD7.[13][15] Its enantiomer, (S)-PFI-2, is approximately 500-fold less active and serves as an ideal negative control for cellular experiments, ensuring that observed effects are due to specific SETD7 inhibition.[13][15]

Mechanism of Action

(R)-PFI-2 exhibits a unique inhibitory mechanism. It is a cofactor-dependent and substrate-competitive inhibitor.[13][16] Its binding to SETD7 is significantly enhanced in the presence of the methyl donor cofactor, S-adenosylmethionine (SAM).[17] The inhibitor occupies the substrate peptide-binding groove, including the lysine-binding channel, and makes direct contact with the methyl group of SAM, effectively blocking substrate access and catalysis.[13][18]

Quantitative Inhibition Data

The potency of PFI-2 enantiomers has been rigorously characterized through various biochemical assays. The significant difference in activity between the (R) and (S) forms underscores the high stereospecificity of the interaction.

Table 2: Inhibitory Activity of PFI-2 Enantiomers Against Human SETD7

| Compound | IC₅₀ (nM) | Kᵢ app (nM) | Selectivity | Method | Reference |

| (R)-PFI-2 | 2.0 ± 0.2 | 0.33 ± 0.04 | >1000-fold vs other methyltransferases | Radioactivity-based assay | [13][15][19] |

| (S)-PFI-2 | 1000 ± 100 | - | - | Radioactivity-based assay | [13][15] |

Experimental Protocols

Studying SETD7 function and inhibition requires a combination of biochemical and cellular assays. Below are detailed methodologies for key experiments.

In Vitro SETD7 Methyltransferase Assay (Radioactivity-based)

This assay directly measures the enzymatic activity of SETD7 by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-¹⁴C]-methionine (¹⁴C-SAM) to a substrate.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM DTT).

-

Enzyme and Substrate: Add recombinant human SETD7 protein and a substrate (e.g., a histone H3 peptide or a full-length non-histone protein like p53) to the reaction buffer.

-

Inhibitor Addition: For inhibition studies, add varying concentrations of the test compound (e.g., (R)-PFI-2 or (S)-PFI-2) dissolved in DMSO. Include a DMSO-only control. Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature.

-

Initiate Reaction: Start the reaction by adding ¹⁴C-SAM.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Stop Reaction: Terminate the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).

-

Substrate Capture: Spot the reaction mixture onto phosphocellulose filter paper. The positively charged paper will bind the peptide/protein substrate.

-

Washing: Wash the filter paper multiple times with a wash buffer (e.g., 10% TCA) to remove unincorporated ¹⁴C-SAM.

-

Quantification: Dry the filter paper and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (Chemoproteomics)

This method confirms that an inhibitor binds to its intended target within a complex cellular environment.

Protocol:

-

Cell Culture: Culture cells (e.g., MCF7) to ~80% confluency.

-

Inhibitor Treatment: Treat cells with varying concentrations of the unlabeled inhibitor (e.g., (R)-PFI-2) for 1-2 hours. This is the "competition" step.

-

Probe Addition: Add a biotinylated version of the inhibitor (a chemical probe) to the cells and incubate for an additional hour.

-

Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Affinity Pull-down: Incubate the cell lysates with streptavidin-coated beads to capture the biotinylated probe and any proteins bound to it.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

-

Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the proteins pulled down in each sample. A dose-dependent decrease in the amount of SETD7 pulled down by the biotinylated probe in the presence of increasing concentrations of the unlabeled (R)-PFI-2 confirms specific target engagement.

Immunofluorescence Assay for YAP Localization

This assay visualizes the subcellular localization of proteins and is used to assess the effect of SETD7 inhibition on the Hippo pathway.

Protocol:

-

Cell Seeding: Seed cells (e.g., murine embryonic fibroblasts or MCF7) onto glass coverslips in a multi-well plate.

-

Treatment: Once cells reach the desired confluency (e.g., confluent for Hippo pathway activation), treat them with the SETD7 inhibitor ((R)-PFI-2) and the negative control ((S)-PFI-2) at a specified concentration for a defined time.

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash again with PBS and permeabilize the cell membranes with a solution of 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% bovine serum albumin in PBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against YAP overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Mounting and Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.

-

Analysis: Analyze the images to quantify the nuclear-to-cytoplasmic ratio of the YAP fluorescence signal. Inhibition of SETD7 is expected to increase this ratio.[13]

Conclusion and Future Perspectives

SETD7 is a pivotal regulator of cellular function with a complex, context-dependent role in health and disease.[1] Its activity spans from epigenetic control of gene expression via histone methylation to the fine-tuning of major signaling pathways through the modification of key non-histone proteins.[7][8] The development of potent and selective chemical probes like (R)-PFI-2 has been transformative, enabling a deeper understanding of SETD7's biological roles and validating it as a druggable target.[13][15] Future research will likely focus on further dissecting the tissue- and disease-specific functions of SETD7, identifying novel substrates, and exploring the therapeutic potential of SETD7 inhibitors in oncology, inflammatory diseases, and metabolic disorders.[14][20][21] The nuanced and sometimes paradoxical roles of SETD7 underscore the need for careful, context-specific therapeutic strategies to harness its potential while minimizing adverse effects.[1][2]

References

- 1. SETD7 Dual Role in Disease and Opportunities for Therapeutic Intervention: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Functions of SETD7 during development, homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 5. The Role of Lysine Methyltransferase SET7/9 in Proliferation and Cell Stress Response | MDPI [mdpi.com]

- 6. The role of SET domain containing lysine methyltransferase 7 in tumorigenesis and development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological processes and signal transduction pathways regulated by the protein methyltransferase SETD7 and their significance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 11. Emerging roles of lysine methylation on non-histone proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer [frontiersin.org]

- 13. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medkoo.com [medkoo.com]

- 15. pnas.org [pnas.org]

- 16. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 19. selleckchem.com [selleckchem.com]

- 20. What are SETD7 inhibitors and how do they work? [synapse.patsnap.com]

- 21. researchgate.net [researchgate.net]

(S)-PFI-2 Hydrochloride: A Technical Guide for Studying Histone Methylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of (S)-PFI-2 hydrochloride as a crucial tool for investigating the biological roles of histone and non-histone protein methylation, with a specific focus on the enzyme SETD7. As the inactive enantiomer of the potent SETD7 inhibitor (R)-PFI-2, this compound serves as an essential negative control in biochemical and cellular assays, ensuring the specificity of observed effects.

Introduction to this compound and SETD7

This compound is a chemical probe that, alongside its potent counterpart (R)-PFI-2, is instrumental in elucidating the function of SET domain containing lysine methyltransferase 7 (SETD7). SETD7 is a protein lysine methyltransferase that catalyzes the monomethylation of a variety of substrates, including histone H3 at lysine 4 (H3K4) and numerous non-histone proteins such as p53, YAP, and β-catenin.[1][2][3] Through these methylation events, SETD7 plays a critical role in regulating a wide array of cellular processes, including gene transcription, cell cycle control, and signal transduction.[1][2][4]

The significance of (S)-PFI-2 lies in its dramatically reduced inhibitory activity against SETD7 compared to the (R)-enantiomer, making it an ideal negative control for experiments.[5][6] This allows researchers to distinguish between specific effects of SETD7 inhibition and potential off-target or non-specific effects of the chemical scaffold.

Mechanism of Action

(R)-PFI-2 is a potent and selective, cell-active inhibitor of SETD7.[5][7] It functions as a substrate-competitive inhibitor by occupying the peptide-binding groove of SETD7, including the lysine-binding channel.[8] Uniquely, its binding is also dependent on the presence of the cofactor S-adenosylmethionine (SAM), with which it makes direct contact.[8][9] In contrast, (S)-PFI-2 exhibits approximately 500-fold lower activity in enzymatic assays, attributed to its inability to form the same key interactions within the SETD7 active site.[5][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for (R)-PFI-2 and (S)-PFI-2, highlighting the significant difference in their potency against SETD7.

| Compound | Parameter | Value | Assay Type | Reference |

| (R)-PFI-2 hydrochloride | IC50 | 2.0 ± 0.2 nM | Scintillation Proximity Assay | [5][9] |

| This compound | IC50 | 1.0 ± 0.1 µM | Scintillation Proximity Assay | [5][6][9] |

| (R)-PFI-2 | Kiapp | 0.33 ± 0.04 nM | Morrison Kiapp | [9][10] |

Table 1: Inhibitory Potency against SETD7. This table clearly demonstrates the substantial difference in inhibitory concentration between the two enantiomers.

| Compound | Parameter | Cell Line | Effect | Reference |

| (R)-PFI-2 | Cellular Thermal Shift | HEK293 | 4°C increase in thermal stability of Flag-tagged SETD7 at 10 µM | [10] |

| (R)-PFI-2 | YAP Localization | Murine Embryonic Fibroblasts | Phenocopies Setd7 deficiency, modulating YAP localization | [10] |

| (R)-PFI-2 | YAP Localization | MCF7 cells | Rapidly alters YAP localization | [8] |

Table 2: Cellular Activity of (R)-PFI-2. This table highlights the cellular target engagement and downstream effects of the active enantiomer. (S)-PFI-2 is used as a negative control in these experiments to confirm the effects are SETD7-dependent.

Key Signaling Pathways Involving SETD7

SETD7 is a crucial regulator of several key signaling pathways implicated in development, tissue homeostasis, and disease.

Hippo Signaling Pathway

SETD7-mediated monomethylation of the transcriptional co-activator Yes-associated protein (YAP) on lysine 494 is a critical event that promotes its cytoplasmic retention, thereby inhibiting its function as a nuclear effector of the Hippo pathway.[5][11] Inhibition of SETD7 with (R)-PFI-2 leads to increased nuclear YAP and subsequent activation of YAP target genes.[10]

References

- 1. SETD7 SET domain containing 7, histone lysine methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Frontiers | The Epigenetic Regulation of Nonhistone Proteins by SETD7: New Targets in Cancer [frontiersin.org]

- 3. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 4. SETD7 Dual Role in Disease and Opportunities for Therapeutic Intervention: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The methyltransferase Set7/9 (Setd7) is dispensable for the p53-mediated DNA damage response in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells | Semantic Scholar [semanticscholar.org]

- 10. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Control of the hippo pathway by Set7-dependent methylation of Yap - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-PFI-2 Hydrochloride: A Technical Guide to Its Role in Validating SETD7 as a Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-PFI-2 hydrochloride is the inactive enantiomer of (R)-PFI-2, a potent and selective inhibitor of the SET domain-containing lysine methyltransferase 7 (SETD7). In the realm of drug discovery and chemical biology, the use of stereoisomers, particularly enantiomers that exhibit differential activity, is a cornerstone of rigorous target validation. This technical guide provides an in-depth overview of this compound, not as a therapeutic agent itself, but as an indispensable tool for validating the therapeutic potential of its active counterpart, (R)-PFI-2, and by extension, the enzyme SETD7. Its primary role is to serve as a negative control, ensuring that the observed biological effects of (R)-PFI-2 are specifically due to the inhibition of SETD7 and not off-target activities.

The Target: SETD7

SETD7, also known as SET7/9 or KMT7, is a protein lysine methyltransferase that catalyzes the monomethylation of various histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in regulating a multitude of cellular processes, including gene transcription, cell cycle control, and DNA repair.[3] Given its involvement in diverse signaling pathways, aberrant SETD7 activity has been implicated in several diseases, including cancer, diabetes, and viral infections.[2][3] This makes SETD7 a compelling target for therapeutic intervention.

The Role of Enantiomers: (S)-PFI-2 vs. (R)-PFI-2

(S)-PFI-2 and (R)-PFI-2 are enantiomers, meaning they are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity, their three-dimensional arrangement is different. This stereochemical difference leads to a significant disparity in their biological activity. (R)-PFI-2 is a highly potent inhibitor of SETD7, whereas (S)-PFI-2 is substantially less active.[1][4][5][6][7][8] The 500-fold difference in inhibitory activity makes (S)-PFI-2 an ideal negative control for experiments involving (R)-PFI-2.[1][5][6][8]

Quantitative Data: A Comparative Analysis

The stark contrast in the inhibitory potency of the two enantiomers against SETD7 is a key aspect of their utility. This data is crucial for designing experiments and interpreting results.

| Compound | Target | IC50 | Ki(app) | Selectivity |

| (R)-PFI-2 hydrochloride | SETD7 | 2.0 nM[4][5][7] | 0.33 nM[5][9] | >1000-fold over 18 other methyltransferases and DNMT1[10] |

| This compound | SETD7 | 1.0 µM (1000 nM)[4][6][7] | Not Reported | Not Applicable |

Mechanism of Action of (R)-PFI-2 and Therapeutic Implications

(R)-PFI-2 exhibits a unique inhibitory mechanism that is dependent on the cofactor S-adenosylmethionine (SAM). It acts as a substrate-competitive inhibitor by occupying the peptide-binding groove of SETD7, which includes the lysine-binding channel.[9][11] By blocking the binding of substrate proteins, (R)-PFI-2 prevents the transfer of a methyl group from SAM, thereby inhibiting the catalytic activity of SETD7.

The potential therapeutic applications of inhibiting SETD7 with (R)-PFI-2 are being explored in several areas:

-

Hippo Signaling Pathway and Cancer: (R)-PFI-2 has been shown to modulate the Hippo signaling pathway by affecting the localization of the transcriptional coactivator Yes-Associated Protein (YAP).[5][11] In some cellular contexts, inhibition of SETD7 leads to the nuclear translocation of YAP, which can influence cell growth and proliferation.[12] This provides a potential avenue for cancer therapy research.

-

Renal Fibrosis: Studies have indicated that pharmacological inhibition of SETD7 by (R)-PFI-2 can attenuate renal fibrosis.[4] This suggests a potential therapeutic application in chronic kidney disease.[4][7]

-

Inflammation: SETD7 is involved in inflammatory responses, and its inhibition has been shown to suppress the accumulation of NF-κB p65+ cells in a model of nephropathy.[4]

Experimental Protocols

To differentiate the effects of (R)-PFI-2 and (S)-PFI-2, a variety of in vitro and cellular assays are employed. Below are generalized methodologies for key experiments.

SETD7 Enzymatic Assay (In Vitro)

This assay is used to determine the IC50 values of inhibitors.

-

Reagents: Recombinant human SETD7, S-(5'-adenosyl)-L-methionine (SAM), a suitable peptide substrate (e.g., a histone H3 peptide), and a detection reagent (e.g., radioactivity-based or fluorescence-based).

-

Procedure: a. Prepare a reaction buffer containing SETD7 enzyme and the peptide substrate. b. Add varying concentrations of the test compound ((R)-PFI-2 or (S)-PFI-2) to the reaction mixture. c. Initiate the reaction by adding SAM (often radiolabeled, e.g., [³H]-SAM). d. Incubate the reaction at a controlled temperature for a specific time. e. Stop the reaction. f. Detect the amount of methylated peptide. This can be done by capturing the peptide on a filter and measuring radioactivity using a scintillation counter. g. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm target engagement in a cellular environment.

-

Cell Culture: Culture cells (e.g., MCF7) to a suitable confluency.

-

Treatment: Treat the cells with the vehicle control, (R)-PFI-2, or (S)-PFI-2 at various concentrations.

-

Heating: Heat the cell lysates or intact cells at a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells (if not already done) and separate the soluble and precipitated protein fractions by centrifugation.

-

Protein Detection: Analyze the amount of soluble SETD7 in the supernatant at each temperature using Western blotting or other protein detection methods.

-

Analysis: A shift in the melting temperature of SETD7 in the presence of a binding compound ((R)-PFI-2) compared to the vehicle or the inactive control ((S)-PFI-2) indicates target engagement.

Visualizations

Signaling Pathway Diagram

Caption: Role of SETD7 and (R)-PFI-2 in the Hippo Signaling Pathway.

Experimental Workflow Diagram

Caption: Workflow for Validating a SETD7 Inhibitor.

Conclusion

While this compound does not possess direct therapeutic applications due to its significantly lower potency against SETD7, its role in drug discovery and chemical biology is critical. As a validated negative control, it enables researchers to confidently attribute the biological effects of its active enantiomer, (R)-PFI-2, to the specific inhibition of SETD7. This rigorous approach is fundamental to validating SETD7 as a druggable target and advancing the development of novel therapeutics for a range of diseases. The continued use of such well-characterized chemical probes will be essential for dissecting the complex biology of SETD7 and unlocking its full therapeutic potential.

References

- 1. glpbio.cn [glpbio.cn]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Revealing inhibition difference between PFI-2 enantiomers against SETD7 by molecular dynamics simulations, binding free energy calculations and unbinding pathway analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. rndsystems.com [rndsystems.com]

- 7. selleckchem.com [selleckchem.com]

- 8. PFI-2 hydrochloride | Histone Methyltransferase | TargetMol [targetmol.com]

- 9. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. R-PFI-2(R-PFI2)|SET7 inhibitor|DC Chemcials [dcchemicals.com]

- 11. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medkoo.com [medkoo.com]

(S)-PFI-2 Hydrochloride: A Technical Guide to its In Vitro and In Vivo Applications as a Negative Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-PFI-2 hydrochloride is the pharmacologically inactive enantiomer of (R)-PFI-2, a potent and selective inhibitor of the lysine methyltransferase SETD7. Due to its structural similarity but significantly reduced biological activity, this compound serves as an essential negative control in experiments investigating the effects of SETD7 inhibition. Its use allows researchers to distinguish between on-target effects mediated by the inhibition of SETD7 by (R)-PFI-2 and any potential off-target or non-specific effects of the chemical scaffold. This technical guide provides an in-depth overview of the in vitro and in vivo applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Data Presentation

In Vitro Activity and Selectivity

This compound demonstrates markedly lower potency against SETD7 compared to its active (R)-enantiomer, making it an ideal negative control.

| Compound | Target | IC50 | Ki (app) | Selectivity |

| This compound | SETD7 | 1.0 µM [1][2] | N/A | ~500-fold less active than (R)-PFI-2 [3][4][5] |

| (R)-PFI-2 hydrochloride | SETD7 | 2.0 nM[1][2] | 0.33 nM[3] | >1000-fold vs. other methyltransferases[6] |

N/A: Not applicable or not reported.

Experimental Protocols

In Vitro SETD7 Enzymatic Assay (Scintillation Proximity Assay)

This protocol is adapted from the methods used in the characterization of (R)-PFI-2 and its inactive enantiomer.

Objective: To determine the IC50 of this compound against recombinant human SETD7.

Materials:

-

Recombinant human SETD7 enzyme

-

Histone H3 (1-25) peptide substrate (biotinylated)

-

S-[methyl-³H]-adenosyl-L-methionine ([³H]-SAM)

-

This compound and (R)-PFI-2 hydrochloride (for comparison)

-

Assay Buffer: 50 mM HEPES (pH 8.0), 0.005% Tween-20, 5 µg/mL BSA, and 1 mM TCEP

-

Streptavidin-coated Scintillation Proximity Assay (SPA) beads

-

Quenching Buffer: 100 mM MES (pH 6.5)

-

384-well microtiter plates

Procedure:

-

Prepare serial dilutions of this compound in 10% DMSO.

-

In a 384-well plate, add 2 µL of the compound dilutions.

-

Add 10 µL of a solution containing the SETD7 enzyme in assay buffer.

-

Initiate the reaction by adding 10 µL of a solution containing the biotinylated H3 peptide substrate and [³H]-SAM in assay buffer.

-

Incubate the reaction mixture for the desired time at room temperature.

-

Terminate the reaction by adding 60 µL of quenching buffer containing 0.2 mg of streptavidin-coated SPA beads.

-

Incubate for 1 hour at room temperature to allow the biotinylated peptide to bind to the SPA beads.

-

Measure the radioactivity using a scintillation counter. The proximity of the [³H]-methyl group on the peptide to the scintillant in the bead generates a signal.

-

Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Hippo Pathway Assay (YAP Localization)

This protocol describes how to assess the effect of this compound on the subcellular localization of the Hippo pathway effector YAP in MCF-7 cells, where it is expected to have no effect in contrast to the active (R)-enantiomer.

Objective: To determine if this compound affects the nuclear localization of YAP in MCF-7 cells.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound and (R)-PFI-2 hydrochloride

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% paraformaldehyde in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 10% horse serum in PBS

-

Primary antibody: anti-YAP antibody

-

Secondary antibody: Fluorophore-conjugated anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Coverslips and microscope slides

Procedure:

-

Seed MCF-7 cells on coverslips in a 12-well plate and culture overnight.

-

Treat the cells with the desired concentrations of this compound or (R)-PFI-2 hydrochloride (as a positive control) for the specified duration.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.[3]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 15 minutes.[3]

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with 10% horse serum for 1 hour.[3]

-

Incubate the cells with the primary anti-YAP antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using mounting medium containing DAPI.

-

Visualize the cells using a fluorescence microscope and capture images.

-

Quantify the nuclear-to-cytoplasmic ratio of YAP fluorescence to determine its subcellular localization.

In Vivo Model of Renal Fibrosis

This protocol outlines the use of this compound as a negative control in a mouse model of folic acid-induced renal fibrosis. The active compound, (R)-PFI-2, has been shown to attenuate fibrosis in this model.

Objective: To confirm that the observed therapeutic effects of (R)-PFI-2 in a renal fibrosis model are due to SETD7 inhibition by using (S)-PFI-2 as a negative control.

Materials:

-

Male mice (e.g., C57BL/6)

-

Folic acid

-

Vehicle (e.g., 0.15 M NaHCO3)

-

This compound and (R)-PFI-2 hydrochloride

-

Saline or other appropriate vehicle for PFI-2 administration

-

Materials for tissue collection and processing (histology, etc.)

-

Materials for blood collection and analysis (BUN, creatinine)

Procedure:

-

Induction of Renal Fibrosis: Administer a single intraperitoneal (IP) injection of folic acid (e.g., 250 mg/kg) dissolved in the vehicle. Control animals receive a vehicle injection.

-

Treatment:

-

Divide the folic acid-treated mice into three groups: vehicle control, (R)-PFI-2 treated, and (S)-PFI-2 treated.

-

Administer (R)-PFI-2 (e.g., 20 mg/kg) or (S)-PFI-2 (at the same dose) via IP injection, for example, twice a week starting from day 1 post-folic acid injection.

-

-

Monitoring: Monitor the mice for body weight and signs of distress.

-

Endpoint Analysis (e.g., at day 14):

-

Collect blood samples for measurement of blood urea nitrogen (BUN) and serum creatinine to assess kidney function.

-

Euthanize the mice and perfuse the kidneys with saline.

-

Harvest the kidneys and fix one in formalin for histological analysis (e.g., H&E, Masson's trichrome, or Picrosirius red staining for fibrosis).

-

Process the other kidney for molecular analysis (e.g., Western blot for fibrotic markers like α-SMA and collagen I, or immunohistochemistry for inflammatory markers like F4/80).

-

-

Data Analysis: Compare the extent of fibrosis, kidney function markers, and inflammatory cell infiltration among the different treatment groups. It is expected that the (S)-PFI-2-treated group will show no significant improvement compared to the vehicle-treated, folic acid-injured group.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: SETD7's role in the Hippo signaling pathway.

Experimental Workflow Diagram

References

- 1. meliordiscovery.com [meliordiscovery.com]

- 2. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 3. Frontiers | The essential role of YAP in ERα36-mediated proliferation and the epithelial-mesenchymal transition in MCF-7 breast cancer cells [frontiersin.org]

- 4. Folic acid‐induced animal model of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. unthsc-ir.tdl.org [unthsc-ir.tdl.org]

- 6. Immunofluorescence Study of Endogenous YAP in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

commercial availability and suppliers of (S)-PFI-2 hydrochloride

An In-depth Technical Guide on the Commercial Availability, Biochemical Properties, and Application of (S)-PFI-2 Hydrochloride as a Negative Control in SETD7-Related Research.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is the inactive enantiomer of (R)-PFI-2, a potent and selective inhibitor of the lysine methyltransferase SETD7. With an activity approximately 500-fold lower than its (R)-counterpart, this compound serves as an essential negative control in experiments investigating the biological roles of SETD7. Its use allows researchers to distinguish the specific effects of SETD7 inhibition from off-target or compound-related artifacts. This guide provides a comprehensive overview of the commercial availability, technical data, and key experimental protocols related to the use of this compound, with a particular focus on its application in studying the Hippo signaling pathway.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers catering to the research community. Researchers can procure this compound from vendors in various quantities to suit their experimental needs.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Website |

| R&D Systems | --INVALID-LINK-- |

| APExBIO | --INVALID-LINK-- |

| Tocris Bioscience | --INVALID-LINK-- |

| Xcess Biosciences | --INVALID-LINK-- |

| MedChemExpress | --INVALID-LINK-- |

| ChemicalBook | --INVALID-LINK-- |

| Selleck Chemicals | --INVALID-LINK-- |

| TargetMol | --INVALID-LINK-- |

| AbMole BioScience | --INVALID-LINK-- |

| Cayman Chemical | --INVALID-LINK-- |

| MedKoo Biosciences | --INVALID-LINK-- |

Note: Availability and catalog numbers may vary. Please consult the respective supplier's website for the most current information.

Technical Data and Physicochemical Properties

This compound is a well-characterized small molecule. Its physicochemical properties are crucial for its proper handling, storage, and use in experimental settings.

Table 2: Technical and Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₅F₄N₃O₃S·HCl | [1][2] |

| Molecular Weight | 535.98 g/mol | [1][2] |

| CAS Number | 1627607-88-8 | [1][2] |

| Purity | ≥97% (typically by HPLC) | [1][2] |

| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol. | [1][2] |

| Storage | Store at -20°C. | [1][2] |

| Appearance | Crystalline solid. | [3] |

| InChI Key | ZADKZNVAJGEFLC-BOXHHOBZSA-N | [4] |

Biochemical Activity and Mechanism of Action

This compound is the stereoisomer of (R)-PFI-2 and exhibits significantly reduced inhibitory activity against SETD7, a lysine methyltransferase that plays a crucial role in regulating various cellular processes by methylating both histone and non-histone proteins.[5]

The active enantiomer, (R)-PFI-2, is a potent inhibitor of SETD7 with a reported IC₅₀ value of approximately 2 nM.[6] In stark contrast, this compound is about 500-fold less active, with an IC₅₀ of approximately 1 µM.[2][3][6] This dramatic difference in activity makes this compound an ideal negative control for cellular and biochemical assays aimed at elucidating the specific functions of SETD7.

Table 3: Comparative Inhibitory Activity of PFI-2 Enantiomers against SETD7

| Compound | Target | IC₅₀ | Reference |

| (R)-PFI-2 | SETD7 | ~2 nM | [6] |

| This compound | SETD7 | ~1 µM | [2][3][6] |

The mechanism of inhibition for (R)-PFI-2 is cofactor-dependent and substrate-competitive, where the inhibitor occupies the peptide-binding groove of SETD7 and interacts with the S-adenosylmethionine (SAM) cofactor.[5] Due to its stereochemistry, (S)-PFI-2 does not fit as effectively into the active site, leading to its greatly diminished inhibitory capacity.

Role in Interrogating the Hippo Signaling Pathway

One of the key signaling cascades where SETD7 has been implicated is the Hippo pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[5] SETD7 has been shown to methylate the transcriptional co-activator Yes-associated protein (YAP), a central effector of the Hippo pathway.[4] This methylation promotes the cytoplasmic retention of YAP, thereby inhibiting its transcriptional activity.[4]

The use of (R)-PFI-2 has demonstrated that the inhibition of SETD7 enzymatic activity leads to increased nuclear localization of YAP and subsequent activation of YAP target genes.[3] By using this compound in parallel experiments, researchers can confirm that these effects are specifically due to the inhibition of SETD7 and not a result of non-specific compound activity.[3]

Figure 1: The role of SETD7 in the Hippo signaling pathway and the experimental utility of PFI-2 enantiomers.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound as a negative control.

In Vitro SETD7 Enzymatic Assay (Scintillation Proximity Assay)

This protocol is adapted from the methods described in the discovery of PFI-2 and is a common method for measuring the activity of methyltransferases.[1][7]

Objective: To determine the inhibitory effect of compounds on SETD7 methyltransferase activity in a biochemical assay.

Materials:

-

Recombinant human SETD7 protein

-

Biotinylated histone H3 (1-25) peptide substrate

-

S-[³H-methyl]-adenosyl-L-methionine ([³H]-SAM)

-

(R)-PFI-2 and this compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

-

Stop Solution (e.g., 5 M guanidine hydrochloride)

-

Streptavidin-coated SPA beads

-

384-well microplates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of (R)-PFI-2 and this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

In a 384-well microplate, add the diluted compounds. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.

-

Add recombinant SETD7 enzyme to all wells except the negative controls.

-

Initiate the methyltransferase reaction by adding a mixture of the biotinylated H3 peptide and [³H]-SAM.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the methylation reaction to proceed.

-

Terminate the reaction by adding the Stop Solution.

-

Add a suspension of streptavidin-coated SPA beads to each well. The biotinylated and now radiolabeled peptide will bind to the beads.

-

Incubate the plate for at least 30 minutes to allow for bead settling and binding.

-

Measure the radioactivity in each well using a scintillation counter. The proximity of the [³H]-methyl group to the scintillant in the beads will generate a signal.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ values.

Figure 2: Workflow for the in vitro SETD7 Scintillation Proximity Assay.

Cellular YAP Localization Assay (Immunofluorescence)

This protocol provides a general framework for assessing the subcellular localization of YAP in response to treatment with PFI-2 enantiomers.[8][9]

Objective: To visualize and quantify the nuclear to cytoplasmic ratio of YAP in cells treated with (R)-PFI-2 and this compound.

Materials:

-

Cell line of interest (e.g., MCF7, HEK293T)

-

Cell culture medium and supplements

-

Glass coverslips

-

(R)-PFI-2 and this compound

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody against YAP (e.g., rabbit anti-YAP)

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells onto glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

Treat the cells with various concentrations of (R)-PFI-2, this compound, or DMSO (vehicle control) for the desired duration.

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 10 minutes.

-

Wash the cells with PBS.

-

Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour.

-

Incubate the cells with the primary anti-YAP antibody diluted in Blocking Buffer overnight at 4°C.

-

Wash the cells extensively with PBS.

-

Incubate the cells with the fluorescently-labeled secondary antibody and DAPI diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

-

Wash the cells extensively with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image the cells using a fluorescence microscope.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of YAP in a sufficient number of cells for each treatment condition to determine the nuclear-to-cytoplasmic ratio.

Figure 3: Workflow for the cellular YAP localization immunofluorescence assay.

Conclusion

This compound is an indispensable tool for researchers studying the biological functions of the lysine methyltransferase SETD7. Its commercial availability and well-defined lack of potent inhibitory activity make it the gold standard negative control for experiments utilizing its active enantiomer, (R)-PFI-2. By employing this compound in parallel with (R)-PFI-2, scientists can confidently attribute observed cellular and biochemical effects, such as the modulation of the Hippo-YAP signaling pathway, to the specific inhibition of SETD7. This rigorous approach is essential for the generation of robust and reproducible data in the field of epigenetics and signal transduction.

References

- 1. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. apexbt.com [apexbt.com]

- 4. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pnas.org [pnas.org]

- 8. Immunofluorescence Study of Endogenous YAP in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

(S)-PFI-2 hydrochloride safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and handling precautions for (S)-PFI-2 hydrochloride, a chemical compound used in laboratory research. The information is compiled from safety data sheets and product information from chemical suppliers.

Product and Substance Identification

This compound is the inactive enantiomer of (R)-PFI-2, a potent and selective inhibitor of the SETD7 methyltransferase.[1][2][3] It is primarily used as a negative control in chemical biology and drug discovery experiments to ensure that the observed effects are due to the specific inhibition of SETD7 by the (R)-enantiomer.[2][4][5]

Table 1: Chemical and Physical Properties

| Property | Value |

| Synonyms | (+)-PFI-2 |

| CAS Number | 1627607-88-8 |

| Molecular Formula | C₂₃H₂₅F₄N₃O₃S · HCl |

| Molecular Weight | 535.98 g/mol |

| Purity | ≥97% |

| Formulation | A solid |

| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol |

Hazard Identification and Classification

According to the Safety Data Sheet from Sigma-Aldrich, this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[6]

-

GHS Label Elements: No hazard pictogram, signal word, or hazard statements are required.[6]

-

Other Hazards: None known.[6]

Despite its non-hazardous classification, it is crucial to handle this compound with the standard care and precautions applied to all laboratory chemicals.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

Handling Precautions

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling.[6]

Storage Conditions

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[6]

-

Special Conditions: The product is hygroscopic and sensitive to air and light. It should be handled and stored under an inert gas.[6]

First Aid Measures

In case of exposure, follow these first-aid guidelines:

-

If Inhaled: Move the person to fresh air.[6]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with water or shower.[6]

-

In Case of Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do.[6]

-

If Swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[6]

Accidental Release Measures

In the event of a spill, adhere to the following procedures:

-

Personal Precautions: Avoid inhaling dust. Evacuate the area and consult an expert.[6]

-

Environmental Precautions: Do not let the product enter drains.[6]

-

Containment and Cleaning: Cover drains. Collect the spilled material, bind it, and pump it off. Take up the material dry and dispose of it properly. Clean the affected area. Avoid the generation of dust.[6]

References

- 1. caymanchem.com [caymanchem.com]

- 2. glpbio.cn [glpbio.cn]

- 3. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (S)-PFI 2 hydrochloride | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]

- 5. rndsystems.com [rndsystems.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Dissolving (S)-PFI-2 Hydrochloride for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the dissolution of (S)-PFI-2 hydrochloride for use in cell culture experiments. This compound serves as an inactive enantiomer and negative control for its potent counterpart, (R)-PFI-2, a selective inhibitor of the lysine methyltransferase SETD7. Proper preparation of this compound is critical for accurate and reproducible experimental results. This guide outlines solubility parameters, step-by-step protocols for preparing stock and working solutions, and relevant biological context, including the signaling pathway of the active enantiomer.

Introduction

This compound is the less active enantiomer of (R)-PFI-2, a potent and selective inhibitor of SETD7.[1] SETD7 is a lysine methyltransferase that plays a crucial role in various cellular processes by methylating both histone and non-histone proteins. The active (R)-enantiomer has been shown to modulate the Hippo signaling pathway by affecting the localization of the transcriptional coactivator Yes-associated protein (YAP).[2][3] this compound exhibits significantly lower inhibitory activity against SETD7, making it an ideal negative control for in-cell assays to ensure that the observed effects are due to the specific inhibition of SETD7 by the (R)-enantiomer.[1]

Solubility Data

This compound exhibits solubility in various organic solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions. The following table summarizes the solubility data from various suppliers.

| Solvent | Solubility (mg/mL) | Solubility (mM) | Source |

| DMSO | 53.6 | 100 | Tocris Bioscience |

| DMSO | 2 | 3.73 | Cayman Chemical[4] |

| Ethanol | 10.72 | 20 | Tocris Bioscience |

| Ethanol | 0.5 | 0.93 | Cayman Chemical[4] |

Note: The molecular weight of this compound is 535.98 g/mol . Solubility can vary between batches and suppliers. It is recommended to perform a small-scale solubility test before preparing a large stock solution.

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile serological pipettes and pipette tips

-

Complete cell culture medium appropriate for the cell line being used

-

Vortex mixer

-

Optional: Water bath or sonicator

Preparation of a 10 mM Stock Solution in DMSO

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the stock solution.

-

Weighing the Compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.36 mg of the compound.

-

Dissolution: Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.

-